Dibutyl xanthogen disulfide
Description
Dibutyl xanthogen disulfide (CAS 105-77-1) is an organosulfur compound with the molecular formula C₁₀H₁₈O₂S₄ and a molecular weight of 298.51 g/mol . It is structurally characterized by two butyl groups linked via xanthate moieties and a central disulfide bond. Key identifiers include:
- Synonyms: Bis-butylxanthogen, Dibutyl thioperoxydicarbonate, Accelerator CPB .
- CAS Registry: 105-77-1; EINECS: 203-330-5 .
- Physical Properties: Density ~1.22–1.39 g/cm³, boiling point ~358–410°C, and low water solubility .
The compound is widely used as a vulcanization accelerator in rubber production, particularly for sulfur-modified chloroprene rubber, where it enhances abrasion resistance and reduces heat buildup and permanent compression set .
Properties
IUPAC Name |
O-butyl (butoxycarbothioyldisulfanyl)methanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2S4/c1-3-5-7-11-9(13)15-16-10(14)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAZHHXMIVSLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=S)SSC(=S)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059320 | |
| Record name | Dibutyl thioperoxydicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-77-1 | |
| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2) C,C′-dibutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butylxanthic disulfide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutylxanthogen | |
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| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-dibutyl ester | |
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| Record name | Dibutyl thioperoxydicarbonate | |
| Source | EPA DSSTox | |
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| Record name | Dibutyl thioperoxydicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.028 | |
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| Record name | DIBUTYL XANTHOGEN DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ZZ3T6L59 | |
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Preparation Methods
Reaction of n-Butanol with Carbon Disulfide and Potassium Hydroxide
The foundational step in synthesizing dibutyl xanthogen disulfide involves the formation of potassium n-butylxanthate. This intermediate is produced by reacting n-butanol with carbon disulfide (CS<sub>2</sub>) in the presence of potassium hydroxide (KOH) under controlled conditions:
Reaction Conditions :
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Temperature: Maintained below 20°C to prevent side reactions.
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Molar Ratios: n-Butanol, CS<sub>2</sub>, and KOH are combined in a 1:1:1 stoichiometric ratio.
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Solvent System: Aqueous ethanol (50% v/v) facilitates homogeneous mixing.
The reaction proceeds as follows:
Key Observations :
Oxidation of Potassium n-Butylxanthate
The potassium xanthate intermediate is oxidized to form the disulfide bond. Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acidic media (e.g., acetic acid) serves as the oxidizing agent:
Reaction Protocol :
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Dissolve potassium n-butylxanthate in deionized water.
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Add 30% H<sub>2</sub>O<sub>2</sub> dropwise at 10–15°C.
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Acidify with glacial acetic acid to pH 3–4.
Mechanism :
Yield Optimization :
-
Stoichiometric excess of H<sub>2</sub>O<sub>2</sub> (1.2 equivalents) ensures complete oxidation.
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Gradual acidification prevents sudden exotherms that degrade the product.
Industrial Production Techniques
Emulsion Polymerization Process
Industrial-scale production often integrates this compound synthesis within emulsion polymerization systems, particularly for polychloroprene rubber.
Key Parameters :
Case Study :
A patent-published formulation for polychloroprene latex utilized 0.7 parts diisopropyl xanthogen disulfide per 100 parts monomer, achieving 95–100% conversion without gel formation. Analogous conditions apply to dibutyl variants, adjusted for molecular weight differences.
Large-Scale Reactor Configurations
Batch vs. Continuous Systems :
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Batch Reactors : Preferred for small-batch specialty chemicals. Allow precise control but lower throughput.
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Continuous Stirred-Tank Reactors (CSTRs) : Enable high-volume production with automated feed systems.
Process Efficiency Metrics :
| Reactor Type | Residence Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch | 6–8 | 78–82 | 95–97 |
| CSTR | 2–3 | 85–88 | 92–94 |
Data extrapolated from industrial patent examples.
Optimization of Reaction Conditions
Temperature Control
Elevated temperatures during xanthate oxidation accelerate disulfide formation but risk over-oxidation to thiosulfonates. A balanced profile is critical:
Temperature Gradient Analysis :
| Stage | Temperature (°C) | Effect on Product |
|---|---|---|
| Xanthate dissolution | 10–15 | Prevents premature oxidation. |
| H<sub>2</sub>O<sub>2</sub> addition | 15–20 | Controlled exotherm for 85% yield. |
| Acid quenching | 20–25 | Completes disulfide precipitation. |
pH Regulation
Maintaining alkaline conditions (pH >10) during emulsion polymerization prevents latex coagulation. Adjustments with sodium hydroxide or diethanolamine are standard.
pH Impact on Latex Stability :
| pH | Coagulation Time (min) | Particle Size (nm) |
|---|---|---|
| 9.5 | 15 | 150 ± 20 |
| 10.5 | >60 | 120 ± 15 |
| 11.5 | >120 | 100 ± 10 |
Quality Control and Analytical Methods
Spectroscopic Characterization
Chromatographic Purity Assessment
HPLC Conditions :
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Column: C18 reverse-phase, 5 µm, 250 mm × 4.6 mm.
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Mobile Phase: Acetonitrile/water (70:30), 1.0 mL/min.
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Retention Time: 8.2 min (this compound), 6.7 min (monosulfide impurity).
Comparative Analysis of Synthesis Routes
Laboratory vs. Industrial Methods
| Parameter | Laboratory Synthesis | Industrial Emulsion Process |
|---|---|---|
| Scale | 10–100 g | 100–10,000 kg |
| Reaction Time | 4–6 hours | 2–3 hours |
| Byproduct Formation | 5–8% monosulfides | 2–3% residual xanthates |
| Energy Efficiency | Low (batch heating) | High (continuous heat exchange) |
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Laboratory Oxidation | 78–82 | 95–97 | 120–150 |
| Industrial Emulsion | 85–88 | 92–94 | 40–60 |
Chemical Reactions Analysis
Role in Vulcanization and Rubber Cross-Linking
Dibutyl xanthogen disulfide acts as a secondary accelerator in polychloroprene rubber vulcanization systems. When combined with zinc oxide (ZnO), it participates in synergistic cross-linking mechanisms:
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Mechanism : ZnO activates the polymer chain, enabling sulfur from this compound to form polysulfidic cross-links. This process enhances tensile strength and elasticity .
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Performance Data :
| Formulation | Maximum Torque (dN·m) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| ETU + ZnO | 12.3 | 18.5 | 450 |
| Dibutyl xanthogen + ZnO | 11.8 | 17.9 | 430 |
| ZnO Alone | 8.2 | 10.1 | 320 |
Source: Experimental results from polychloroprene vulcanization studies .
This accelerator reduces reliance on ethylene thiourea (ETU), a compound facing potential regulatory restrictions due to toxicity concerns .
Interaction with Metal Ions
This compound reacts with metal salts, forming insoluble complexes. Key findings include:
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Copper(II) Interaction : Forms a covalent Cu(I)-S bond (bond length: 0.229 nm) with partial oxidation to dixanthogen (~15% by weight) .
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Lead(II) Interaction : Produces ionic Pb–S bonds (bond length: 0.279 nm), confirmed via XPS and solid-state NMR .
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Structural Impact : Reaction with metals induces structural disordering, as evidenced by EPR and Raman spectroscopy .
Rubber Compounding and Hysteresis Reduction
When pre-coated onto carbon black, this compound reduces hysteresis in rubber composites:
Scientific Research Applications
Polymer Chemistry
Vulcanization of Rubber:
DBXD serves as an accelerator in the vulcanization process of rubber, particularly in the production of polyisoprene products such as gloves and condoms. The compound enhances the cross-linking efficiency and overall mechanical properties of the rubber.
- Case Study: A patent describes a formulation for polyisoprene condoms that incorporates DBXD along with other curing agents like sulfur and thiurams. The resulting material exhibits improved elasticity and durability, crucial for medical applications .
Table 1: Properties of Vulcanized Rubber with DBXD
| Property | Control Sample | Sample with DBXD |
|---|---|---|
| Tensile Strength (MPa) | 20 | 25 |
| Elongation at Break (%) | 300 | 350 |
| Hardness (Shore A) | 60 | 65 |
Mineral Processing
Froth Flotation:
DBXD is utilized as a collector in the froth flotation process, particularly for sulfide minerals like chalcopyrite and pyrite. Its effectiveness stems from its ability to enhance the hydrophobic properties of mineral surfaces, improving separation efficiency.
- Research Findings: Studies indicate that DBXD can be combined with other xanthate collectors to optimize flotation performance. The presence of long alkyl chains in DBXD increases its collecting power, making it suitable for selective flotation processes .
Table 2: Flotation Performance with DBXD
| Collector Type | Recovery Rate (%) | Grade of Concentrate (%) |
|---|---|---|
| Xanthate Only | 75 | 20 |
| DBXD + Xanthate | 85 | 25 |
Environmental and Regulatory Considerations
As a chemical used in consumer products, DBXD is subject to regulatory scrutiny regarding its safety and environmental impact. The Dutch Packaging Regulation outlines specific migration limits for substances like DBXD in consumer articles to ensure safety .
Mechanism of Action
The mechanism of action of dibutyl xanthogen disulfide involves its interaction with thiol groups in proteins and enzymes. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of mixed disulfides. This interaction can inhibit the activity of enzymes that rely on free thiol groups for their function .
Comparison with Similar Compounds
This compound vs. Diisopropyl Xanthogen Disulfide (CAS 105-65-7)
Structural Impact : The longer butyl chains in this compound increase steric hindrance, slowing vulcanization but improving mechanical stability in rubber products compared to the smaller isopropyl variant .
This compound vs. Tetrathiuram Tetrasulfide (CAS 120-54-7)
| Property | This compound | Tetrathiuram Tetrasulfide |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₂S₄ | C₁₂H₂₀N₂S₆ |
| Sulfur Content | 43.0% | 54.2% |
| Function | Primary accelerator | Ultra-accelerator (fast curing) |
| Thermal Stability | Moderate | Low (prone to scorching) |
| Applications | Chloroprene, nitrile rubber | Natural rubber, latex foam |
Functional Impact : Tetrathiuram tetrasulfide’s higher sulfur content enables rapid crosslinking but increases scorching risk, limiting its use in heat-sensitive formulations. This compound offers better control over vulcanization dynamics .
Performance in Rubber Vulcanization
Studies on sulfur-modified chloroprene rubber demonstrate that This compound optimizes the balance between:
- Abrasion Resistance : Up to 30% improvement compared to sulfenamide-based systems .
- Heat Buildup : Reduced by 15–20% due to efficient energy dissipation .
- Compression Set : Permanent deformation decreased by ~25% at 0.1–1.5 parts per hundred rubber (phr) loading .
In contrast, dibutyl phthalate (CAS 84-74-2), a plasticizer often confused with xanthogen disulfides, lacks vulcanization activity and primarily modifies polymer flexibility .
Market and Industrial Relevance
- Global Market: this compound is produced in Asia, Europe, and North America, with applications spanning automotive, industrial rubber goods, and adhesives .
- Regulatory Status: Classified as non-hazardous under standard handling conditions, though prolonged exposure requires PPE .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | CAS | Density (g/cm³) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| This compound | 105-77-1 | 1.22–1.39 | 358–410 | Low in water |
| Diisopropyl xanthogen disulfide | 105-65-7 | 1.18 (est.) | 300–320 (est.) | Insoluble |
| Tetrathiuram tetrasulfide | 120-54-7 | 1.41 | Decomposes | Organic solvents |
Table 2: Application-Specific Performance
| Parameter | This compound | Tetrathiuram Tetrasulfide |
|---|---|---|
| Vulcanization Speed | Moderate | Fast |
| Scorch Safety | High | Low |
| Abrasion Resistance Index | 100 (Baseline) | 85–90 |
Research Findings and Industrial Insights
- Optimal Loading : 0.3–6.0 phr of this compound in chloroprene rubber maximizes abrasion resistance while minimizing compression set .
- Synergy with Sulfenamides : A b/a ratio (xanthogen disulfide/sulfenamide) of 0.2–30.0 enhances vulcanization efficiency .
- Toxicity : Low acute toxicity (LD₅₀ = 2700 mg/kg in mice) supports its use under controlled industrial settings .
Biological Activity
Dibutyl xanthogen disulfide (DBXD) is a chemical compound classified as a xanthate, primarily used in the rubber industry as a vulcanization accelerator. This compound has garnered attention due to its potential biological activities, including its effects on human health and the environment. This article reviews the biological activity of DBXD, focusing on its mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its disulfide bond, which plays a crucial role in its biological activity. The compound is known for its ability to undergo various chemical reactions, particularly in the presence of different pH levels which can lead to hydrolysis and other transformations .
1. Toxicity and Safety Profile
DBXD has been studied for its toxicological profile, particularly in occupational settings where exposure may occur. The compound can cause skin irritation and allergic reactions, which are significant concerns in industrial applications. The safety data indicate that while it is effective as a vulcanization accelerator, proper handling procedures are essential to mitigate risks associated with exposure .
2. Antimicrobial Properties
Research indicates that xanthates, including DBXD, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial coatings or treatments . The exact mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Case Study 1: Occupational Exposure
A study conducted on workers in the rubber manufacturing industry highlighted the risks associated with prolonged exposure to DBXD. Workers reported symptoms consistent with allergic reactions, emphasizing the need for stringent safety measures .
Case Study 2: Environmental Impact
Research examining the leachate from rubber products containing DBXD showed that it could contaminate soil and water sources. The leachate exhibited toxic effects on aquatic organisms, raising concerns about environmental sustainability and necessitating further investigation into the biodegradation of xanthates .
Comparative Analysis of Biological Activities
Q & A
Q. How can the molecular structure of dibutyl xanthogen disulfide be experimentally determined, and what analytical techniques are most effective?
The molecular structure can be resolved using X-ray crystallography for atomic-level spatial arrangement or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm bond connectivity and functional groups. The SMILES string (CCCCOC(=S)SSC(=S)OCCCC) and InChIKey (QCAZHHXMIVSLMW-UHFFFAOYSA-N) provide reference points for computational modeling (e.g., DFT calculations) to validate experimental data. For dynamic structural behavior, Fourier-transform infrared spectroscopy (FTIR) identifies sulfur-related vibrational modes (C=S, S-S bonds). Rotatable bonds (11 in total) suggest flexibility, which can be studied via molecular dynamics simulations .
Q. What role does this compound play in vulcanization processes for sulfur-modified polymers like chloroprene rubber?
It acts as a plasticizer and vulcanization accelerator , reducing Mooney viscosity during processing while enhancing crosslinking efficiency. By forming transient sulfur-based intermediates, it balances abrasion resistance and heat stability in the final product. Optimal performance is achieved at 0.3–6.0 parts per 100 parts polymer, with a sulfenamide-to-xanthogen disulfide ratio (b/a) of 0.2–30.0 to minimize permanent compression set .
Q. How do physical properties (e.g., density, boiling point) influence its application in polymer research?
The density (~1.22–1.39 g/cm³) affects solubility in organic matrices, while the high boiling point (358–409°C) indicates thermal stability during high-temperature processing (e.g., extrusion). Refractive index (~1.53–1.59) is critical for optical applications, and vapor pressure (5.26E-05 mmHg at 25°C) informs handling protocols to avoid sublimation in vacuum environments .
Advanced Research Questions
Q. How can researchers optimize the ratio of this compound to sulfenamide in chloroprene rubber composites to maximize mechanical properties?
A systematic Design of Experiments (DoE) approach is recommended, varying the (b/a) ratio between 0.2 and 30.0. Key metrics include tensile strength (ASTM D412), abrasion resistance (DIN 53516), and compression set (ASTM D395). For example, a ratio of 20:1 improves abrasion resistance by 15% compared to sulfenamide-only systems. Higher ratios (>2000:1) risk phase separation, necessitating rheological monitoring .
Q. What mechanisms explain this compound’s role in reversible addition-fragmentation chain-transfer (RAFT) polymerization?
It serves as a chain-transfer agent (CTA) , where the S-S bond cleaves to generate thiyl radicals that mediate controlled polymer growth. However, low monomer conversion (<40% for MMA) and instability of xanthate-terminated polymers pose challenges. Kinetic studies using electron paramagnetic resonance (EPR) reveal primary termination of xanthyl radicals, limiting functionality (f ≈ 1–2). Alternative agents like thiuram disulfides improve stability .
Q. How can contradictory findings regarding xanthate functionality in PMMA synthesis be resolved?
Discrepancies arise from differing termination mechanisms (chain transfer vs. radical recombination). To resolve this, combine end-group analysis (MALDI-TOF MS) with kinetic modeling. For instance, UV quantification of xanthate groups in PMMA-X derivatives confirms f ≈ 2 at low conversions, while higher conversions favor side reactions (e.g., disproportionation), reducing functionality .
Q. What methodologies assess the thermal decomposition pathways of this compound during polymer processing?
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products (e.g., COS, CS₂). At >300°C, S-S bond cleavage dominates, releasing sulfur radicals that accelerate crosslinking. Differential scanning calorimetry (DSC) profiles exothermic peaks at 170–200°C, correlating with vulcanization onset .
Q. How does this compound enhance intra- and interparticle crosslinking in synthetic polyisoprene latex?
In dip-molded products (e.g., gloves), it co-activates with thiuram disulfides to form polysulfide linkages , improving elasticity. Post-vulcanization treatments (0.5–2 wt%) reduce allergenicity by minimizing residual accelerators. Synergy with sodium dibutyl dithiocarbamate (SDBC) enhances crosslink density by 25% compared to single-agent systems .
Methodological Considerations
- Structural Validation : Use crystallography for static structures and molecular dynamics for conformational analysis .
- Kinetic Studies : Employ stopped-flow spectroscopy to monitor rapid radical interactions in polymerization .
- Process Optimization : Apply response surface methodology (RSM) to balance vulcanization parameters (time, temperature, agent ratios) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
